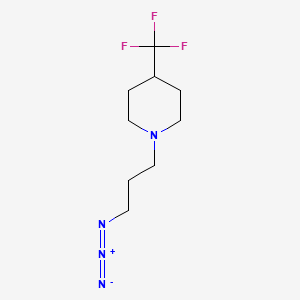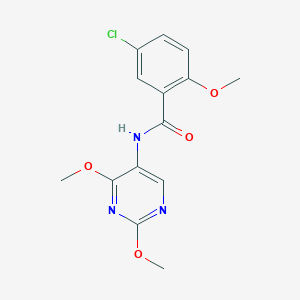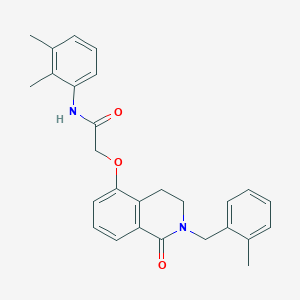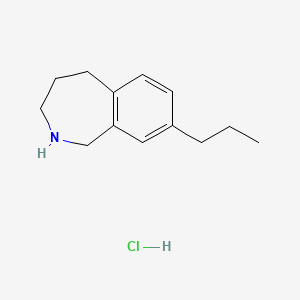
1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also has an azido group (-N3), which is often used in click chemistry due to its reactivity, and a trifluoromethyl group (-CF3), which can influence the compound’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, along with the azido and trifluoromethyl groups. These groups would likely have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The azido group in this compound is highly reactive and can participate in various chemical reactions, most notably click reactions. The trifluoromethyl group, on the other hand, is generally quite stable but can influence the reactivity of the compound due to its electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar azido group could increase the compound’s solubility in polar solvents, while the trifluoromethyl group could enhance its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
An Azirine Strategy for Synthesizing Trifluoromethyl-Substituted Aminopyrroles : Khlebnikov et al. (2018) described a method using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block. This process leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the utility of similar compounds in complex chemical syntheses (Khlebnikov et al., 2018).
Formation of 3-Substituted 2-(Trifluoromethyl)piperidines : Rioton et al. (2015) developed a method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols. This process involves regio- and diastereoselective opening of the (trifluoromethyl)aziridinium intermediate by various nucleophiles (Rioton et al., 2015).
Preparation of 3- and 4-(1H-azol-1-yl)piperidines : Shevchuk et al. (2012) reported the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , through arylation of azoles and subsequent reduction. This indicates the potential for creating diverse derivatives of these piperidine compounds (Shevchuk et al., 2012).
Medicinal Chemistry and Drug Discovery
Synthesis of Hyperbranched Polymer Based on Piperidine-4-one : Sinananwanich et al. (2009) synthesized a hyperbranched polymer with a piperidine-4-one ring, demonstrating the application of piperidine derivatives in polymer chemistry. This could suggest potential uses for similar compounds in the development of new materials (Sinananwanich et al., 2009).
Synthesis of α-Hydroxyalkyl Piperidine Derivatives : Tailor and Hall (2000) developed a method for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. Piperidine structures are important in various alkaloids and azasugar analogs, indicating their relevance in medicinal chemistry (Tailor and Hall, 2000).
Synthesis of Substituted Piperidin-4-ols : Cui et al. (2010) discussed a modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. This process demonstrates the flexibility and potential of piperidine derivatives in creating structurally diverse compounds for pharmaceutical applications (Cui, Li, & Zhang, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-azidopropyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4/c10-9(11,12)8-2-6-16(7-3-8)5-1-4-14-15-13/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSLAWIBLRKJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)



![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)